1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide, is an impurity of Citalopram, which is an inhibitor of serotonin (5-HT) uptake. It is used as an antidepressant.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
CAS No.: 64372-56-1
Cat. No.: VC21328587
Molecular Formula: C20H23FN2O2
Molecular Weight: 342.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 64372-56-1 |
---|---|
Molecular Formula | C20H23FN2O2 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
Standard InChI | InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24) |
Standard InChI Key | LYYWQJNKWCANAC-UHFFFAOYSA-N |
SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Appearance | White to Off-White Solid |
Melting Point | 125-127°C |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is recognized by several identifiers in chemical databases and pharmacopoeial monographs. The compound possesses a unique chemical structure that relates it to the widely prescribed antidepressant Citalopram, while featuring distinctive functional characteristics.
Table 1: Chemical Identifiers and Nomenclature
Parameter | Information |
---|---|
CAS Number | 64372-56-1 |
Molecular Formula | C₂₀H₂₃FN₂O₂ |
IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
InChIKey | LYYWQJNKWCANAC-UHFFFAOYSA-N |
SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Synonyms | Citalopram-Amide, Citalopram Related Compound A, (1RS)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide |
Pharmacopoeial Designation | EP: Citalopram Hydrobromide Impurity A, Escitalopram Oxalate Impurity A; USP: Citalopram Related Compound A |
Physical and Chemical Properties
Physical Characteristics
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide presents as a white to off-white solid with a defined melting point range. Its physical properties are important for its identification and quality control in pharmaceutical manufacturing processes.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical Appearance | White to Off-White Solid |
Molecular Weight | 342.41 g/mol |
Melting Point | 125-127°C |
Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylsulfoxide |
pKa | Not specifically reported in the available literature |
Log P | Not specifically reported in the available literature |
Comparative Analysis with Citalopram
Understanding the relationship between 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide and Citalopram provides insight into the structural basis for their different chemical behaviors and biological activities.
Table 3: Comparative Analysis of Citalopram and Citalopram-Amide
Property | Citalopram | Citalopram-Amide |
---|---|---|
Molecular Formula | C₂₀H₂₁FN₂O | C₂₀H₂₃FN₂O₂ |
Molecular Weight | 324.39 g/mol | 342.41 g/mol |
Position 5 Functional Group | Nitrile (-CN) | Carboxamide (-CONH₂) |
Pharmacological Activity | Active SSRI antidepressant | Not reported to have significant pharmacological activity |
Regulatory Status | Approved medication | Reference standard/impurity |
The conversion of the nitrile group to a carboxamide group represents a key metabolic transformation pathway, making this compound particularly relevant for understanding the metabolism of Citalopram in biological systems .
Role in Pharmaceutical Analysis and Quality Control
Analytical Detection Methods
Various analytical techniques have been developed for the detection and quantification of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide in pharmaceutical formulations. These methods are crucial for quality control testing and stability studies.
Table 4: Analytical Methods for Detection and Quantification
Analytical Technique | Application | Advantages |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Quantitative determination in bulk drug and formulations | High sensitivity and specificity, ability to separate multiple impurities simultaneously |
Gas Chromatography (GC) | Analysis in certain matrices | Useful for volatile derivatives |
Mass Spectrometry (MS) | Structural confirmation and trace analysis | Provides definitive identification based on mass fragmentation patterns |
Ultra-Performance Liquid Chromatography (UPLC) | Rapid analysis with high resolution | Faster analysis times, reduced solvent consumption |
The development of sensitive and specific analytical methods for this compound contributes significantly to pharmaceutical quality control practices and ensures compliance with regulatory requirements.
Synthetic Pathways and Production
Synthetic Approaches
The synthesis of 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide can be achieved through various pathways, often related to the synthetic routes used for producing Citalopram. One common approach involves the controlled hydrolysis of the nitrile group in Citalopram.
Based on the synthetic schemes described in the literature, potential pathways include:
-
Direct transformation of Citalopram through partial hydrolysis of the nitrile group
-
Parallel synthesis using similar intermediates to those employed in Citalopram synthesis
-
Targeted synthesis starting from 5-carboxamide substituted dihydroisobenzofuran derivatives
The synthetic pathways typically involve multiple steps including Grignard reactions, ring closure reactions, and functional group transformations to achieve the desired compound with high purity .
Production Standards
Parameter | Specification |
---|---|
Purity | >95% (typical for reference standards) |
Format | Available as neat substance |
Quality Management | Produced in accordance with ISO 17025 requirements |
Storage Recommendations | Store in tightly closed containers, protected from light, in a cool, dry place |
Shelf Life | Limited shelf life requiring careful inventory management |
Research Significance and Applications
Pharmaceutical Quality Control Applications
As a specified impurity in Citalopram and Escitalopram monographs, 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide serves several important functions in pharmaceutical research and development:
-
Reference standard for method validation and system suitability testing
-
Marker compound for evaluating manufacturing process consistency
-
Stability-indicating compound for storage condition assessment
-
Benchmark for establishing specification limits in quality control testing
Regulatory Considerations
Pharmacopoeial Status
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide is officially recognized in multiple pharmacopoeias as a specified impurity of Citalopram and Escitalopram. This formal recognition establishes mandatory quality control requirements for pharmaceutical manufacturers.
Table 6: Pharmacopoeial Status and Regulatory Classifications
Regulatory Body | Classification | Specification |
---|---|---|
European Pharmacopoeia (EP) | Citalopram Hydrobromide Impurity A | Specified limit typically ≤0.15% |
European Pharmacopoeia (EP) | Escitalopram Oxalate Impurity A | Specified limit typically ≤0.15% |
United States Pharmacopeia (USP) | Citalopram Related Compound A | Specified limit typically ≤0.15% |
These pharmacopoeial designations establish the compound's significance in pharmaceutical quality control and regulatory compliance frameworks .
Future Research Directions
Current and future research involving 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide encompasses several promising areas:
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Development of improved analytical methods for more sensitive and specific detection in complex pharmaceutical matrices
-
Investigation of potential metabolic pathways and biological activities
-
Exploration of its possible role in the efficacy or side effect profile of Citalopram therapy
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Application as a synthetic intermediate for developing novel therapeutic agents based on the dihydroisobenzofuran scaffold
These research directions reflect the compound's ongoing significance in pharmaceutical science and potential contributions to advancing antidepressant therapy.
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